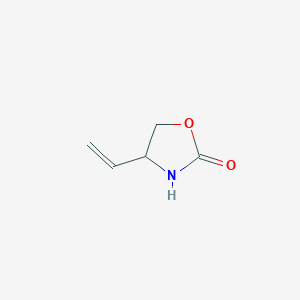
4-Vinyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Vinyloxazolidin-2-one is a chiral building block that has gained significant attention in the field of organic synthesis due to its versatile nature and unique properties. It is a cyclic amide that contains a vinyl group and an oxazolidinone ring . This compound is particularly valuable in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations .
Vorbereitungsmethoden
The synthesis of 4-vinyloxazolidin-2-one can be achieved through various methods. One common approach involves the base- or acid-promoted cyclization of amino alcohols . Another method includes the synthesis from D-isoascorbic acid, which allows for the preparation of both enantiomers of this compound . Industrial production methods often involve the use of chiral precursors and specific reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Vinyloxazolidin-2-one undergoes several types of chemical reactions, including:
Functionalization Reactions: Acylation, alkylation, and arylation reactions are commonly studied in connection with the use of chiral oxazolidin-2-ones as chiral auxiliaries.
N-Arylation: This reaction is investigated as an alternative way to prepare new linezolid analogs.
Common reagents used in these reactions include acyl chlorides, alkyl halides, and aryl halides. The major products formed from these reactions are typically functionalized oxazolidin-2-one derivatives .
Wissenschaftliche Forschungsanwendungen
4-Vinyloxazolidin-2-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-vinyloxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. For instance, linezolid, a derivative, binds to the 23S ribosomal RNA of the 50S subunit and prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction . This mechanism ensures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Vergleich Mit ähnlichen Verbindungen
4-Vinyloxazolidin-2-one is compared with other similar compounds, such as:
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic that is considered more effective and tolerable than linezolid.
Eperezolid and Radezolid: Other oxazolidinone derivatives with similar antibacterial properties.
The uniqueness of this compound lies in its versatile nature and its ability to serve as a chiral auxiliary in various stereoselective transformations .
Eigenschaften
Molekularformel |
C5H7NO2 |
|---|---|
Molekulargewicht |
113.11 g/mol |
IUPAC-Name |
4-ethenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7) |
InChI-Schlüssel |
WRQDRNWXVRNPFT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1COC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


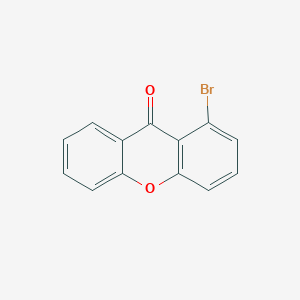
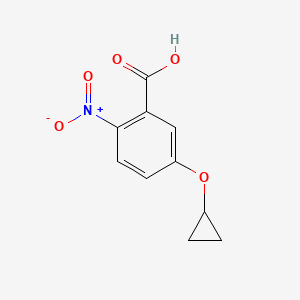



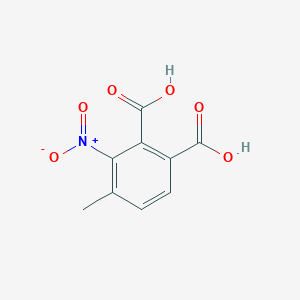
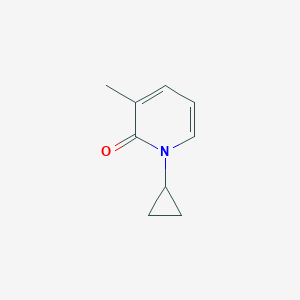
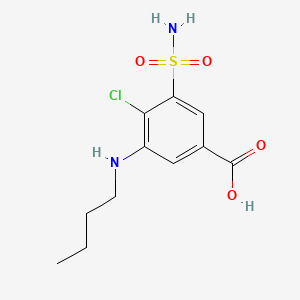
![7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one](/img/structure/B13983646.png)
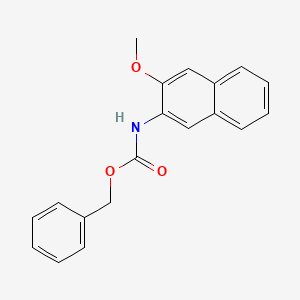

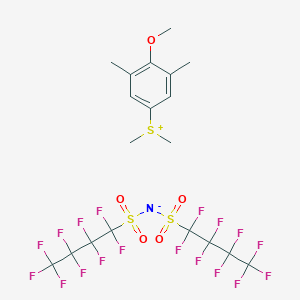
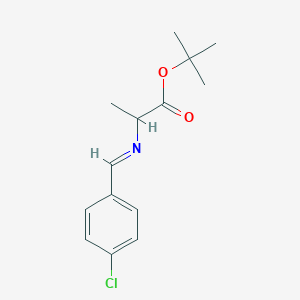
![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)
